molecular formula C9H8F3N3 B11798263 2-(1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

2-(1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B11798263
M. Wt: 215.17 g/mol
InChI Key: SJZZJKDXIGHFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is an organic compound that features a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Formation of the Acetonitrile Group: The acetonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetonitrile group, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

2-(1-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile has several scientific research

Properties

Molecular Formula

C9H8F3N3

Molecular Weight

215.17 g/mol

IUPAC Name

2-[1-cyclopropyl-3-(trifluoromethyl)pyrazol-4-yl]acetonitrile

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)8-6(3-4-13)5-15(14-8)7-1-2-7/h5,7H,1-3H2

InChI Key

SJZZJKDXIGHFDR-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=N2)C(F)(F)F)CC#N

Origin of Product

United States

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